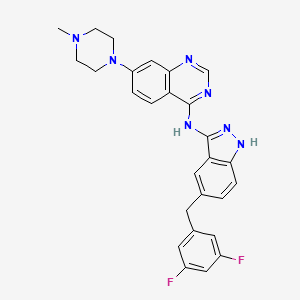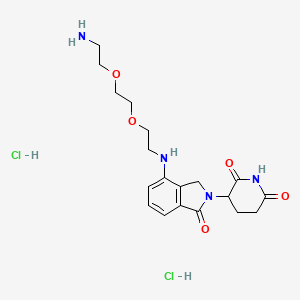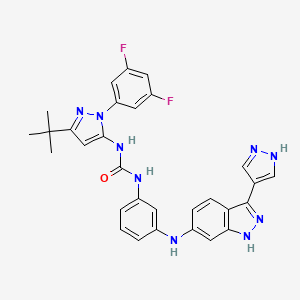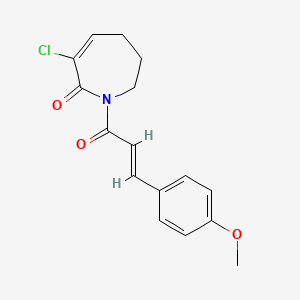
Anti-aging agent 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Anti-aging agent 1” is a compound that has garnered significant attention in the field of anti-aging research. This compound is known for its potential to delay the aging process and improve the overall health span of organisms. It is often studied for its ability to mitigate age-related cellular damage and enhance longevity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Anti-aging agent 1” typically involves multiple steps, including the use of specific reagents and catalysts. One common synthetic route involves the reaction of aniline derivatives with other aromatic compounds under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
“Anti-aging agent 1” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the gain of hydrogen atoms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
“Anti-aging agent 1” has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is studied for its effects on cellular aging and its potential to enhance cellular repair mechanisms.
Medicine: Research focuses on its potential therapeutic applications in treating age-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the formulation of anti-aging products, including cosmetics and dietary supplements .
Wirkmechanismus
The mechanism by which “Anti-aging agent 1” exerts its effects involves several molecular targets and pathways:
Telomere Maintenance: The compound helps maintain telomere length, which is crucial for cellular longevity.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Gene Regulation: The compound modulates the expression of genes involved in aging and cellular repair
Vergleich Mit ähnlichen Verbindungen
“Anti-aging agent 1” is often compared with other anti-aging compounds such as resveratrol, rapamycin, and retinol. While all these compounds share some common mechanisms, “this compound” is unique in its specific molecular targets and pathways. For example, it has a distinct ability to modulate telomere maintenance and gene expression, setting it apart from other compounds .
List of Similar Compounds
- Resveratrol
- Rapamycin
- Retinol
- Ubiquinone
- Ascorbic Acid
Eigenschaften
Molekularformel |
C16H16ClNO3 |
|---|---|
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
6-chloro-1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-3,4-dihydro-2H-azepin-7-one |
InChI |
InChI=1S/C16H16ClNO3/c1-21-13-8-5-12(6-9-13)7-10-15(19)18-11-3-2-4-14(17)16(18)20/h4-10H,2-3,11H2,1H3/b10-7+ |
InChI-Schlüssel |
RZTQTAQPFFBFIC-JXMROGBWSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC=C(C2=O)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCCC=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)

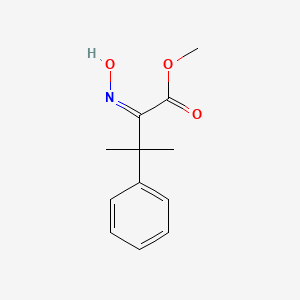
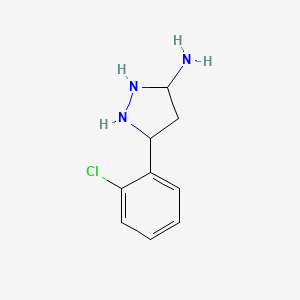
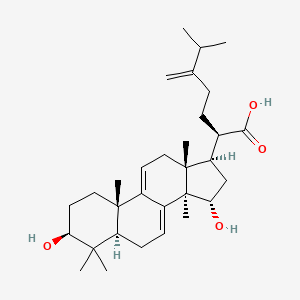
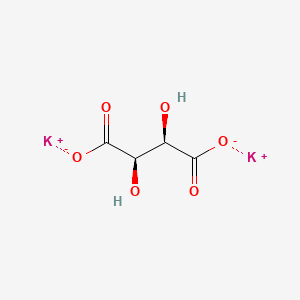
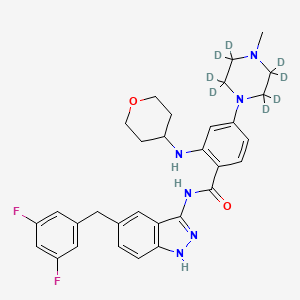
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)



